2,4-dichloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide
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Overview
Description
2,4-dichloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with dichloro groups and a furan-isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors, such as α-acetylenic γ-hydroxyaldehydes and hydroxylamine.
Attachment of the furan ring: The furan ring can be introduced via a cyclization reaction involving furfuryl alcohol and a suitable catalyst.
Formation of the benzamide core: The benzamide core is synthesized by reacting 2,4-dichlorobenzoic acid with an amine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Reduction: The isoxazole ring can be reduced to form isoxazolines using reducing agents like lithium aluminum hydride.
Substitution: The dichloro groups on the benzamide core can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of isoxazolines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2,4-dichloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand the interaction of heterocyclic compounds with biological targets.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- **4-[5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydro-isoxazol-3-yl]-2-methyl-N-[(2,2,2-trifluoroethylcarbamoyl)-methyl]-benzamide .
- **5-amino-3-substituted-1,2,4-triazin-6-yl (2-(6-halo-substituted benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone derivatives .
Uniqueness
2,4-dichloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide is unique due to the presence of both furan and isoxazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,4-dichloro-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-9-3-4-11(12(17)6-9)15(20)18-8-10-7-14(22-19-10)13-2-1-5-21-13/h1-7H,8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBGDINSTITTPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)CNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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